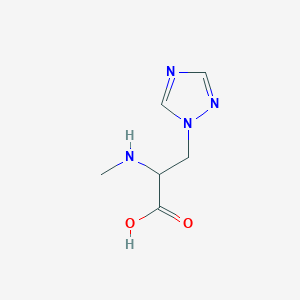![molecular formula C19H18N8OS2 B2948122 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone CAS No. 1797333-25-5](/img/structure/B2948122.png)
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone is a useful research compound. Its molecular formula is C19H18N8OS2 and its molecular weight is 438.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The compound, also known as 2-(1,3-benzothiazol-2-ylsulfanyl)-1-{4-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one, has been found to exhibit good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and are often implicated in conditions such as epilepsy.
Mode of Action
This could involve enhancing the inhibitory effects of GABA receptors, reducing the excitatory effects of glutamate receptors, or altering ion exchange processes .
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, modulation of GABA and glutamate receptors can influence the balance of excitatory and inhibitory signals in the brain, potentially reducing the occurrence of seizures .
Pharmacokinetics
A computational study was carried out for the prediction of pharmacokinetic properties
Result of Action
The compound has been evaluated for anticonvulsant activity and neurotoxicity. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice . This suggests that the compound’s action can result in a significant reduction in seizure activity.
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8OS2/c28-18(11-29-19-22-14-3-1-2-4-15(14)30-19)26-9-7-25(8-10-26)16-5-6-17(24-23-16)27-13-20-12-21-27/h1-6,12-13H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVHKQXSWGYULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)C(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[(4-chlorophenyl)methylene]-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonohydrazide](/img/structure/B2948039.png)
![N-(4-chlorophenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2948042.png)
![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2948043.png)
![1-(4-bromobenzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2948045.png)

![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![8-(3-chloro-4-methylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)
![2-[(Oxan-4-yl)methoxy]pyridine](/img/structure/B2948056.png)




![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2948062.png)
